
3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives . One common method is the Claisen-Schmidt condensation reaction, where 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde reacts with acetophenone derivatives to form various enones . These enones can then undergo further reactions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-3-carbaldehydes with 3-methyl-1-phenylpyrazolin-5-one in an ionic liquid like ethylammonium nitrate has been reported to afford high yields at room temperature .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds .
Scientific Research Applications
3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound has shown potential as an antiviral agent, particularly against herpes simplex virus.
Medicine: It has been evaluated for its cytotoxic properties against various cancer cell lines.
Mechanism of Action
The mechanism by which 3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol exerts its effects involves interaction with specific molecular targets. For instance, its cytotoxic activity is mediated through the activation of autophagy proteins and p53-mediated apoptosis . The compound’s antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the methyl group at the 3-position.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents and exhibits different biological activities.
Uniqueness
3-Methyl-1,5-diphenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
CAS No. |
55697-81-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C16H14N2O/c1-12-16(19)15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI Key |
IXDPXBWYDUACPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
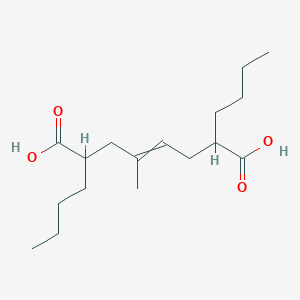
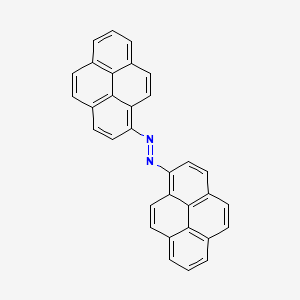

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)

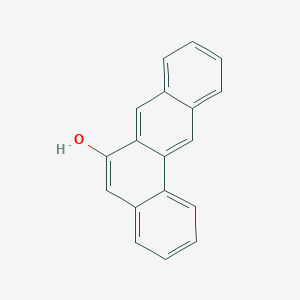
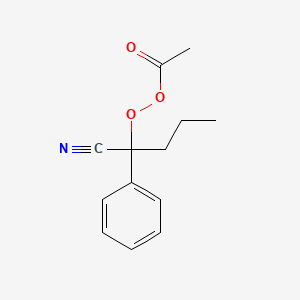
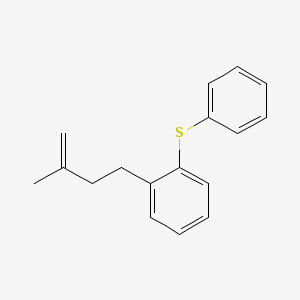
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
